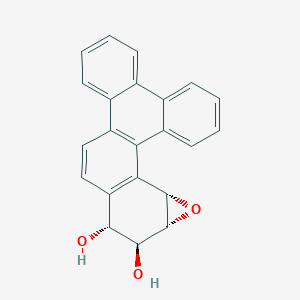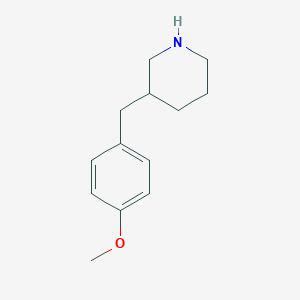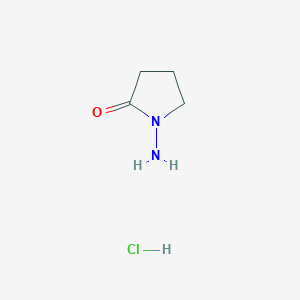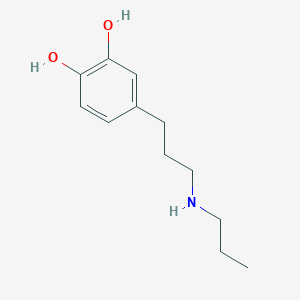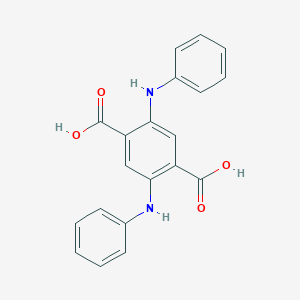
2,5-ジアニリノテレフタル酸
概要
説明
2,5-Dianilinoterephthalic acid is an organic compound with the molecular formula C20H16N2O4. It is known for its applications in various fields, including organic electronics and materials science. The compound is characterized by the presence of two aniline groups attached to a terephthalic acid core, which imparts unique chemical and physical properties.
科学的研究の応用
2,5-Dianilinoterephthalic acid has a wide range of applications in scientific research:
Organic Electronics: The compound is used as an intermediate in the synthesis of organic semiconductors and light-emitting diodes.
Materials Science: It serves as a building block for the development of advanced materials with unique optical and electronic properties.
Biomedical Research: It is investigated for its potential use in drug delivery systems and as a component of bioactive materials.
作用機序
Target of Action
It’s known that this compound is used in the formation of metal-organic frameworks (mofs) , suggesting that its targets could be metal ions or organic compounds that can form complexes with it.
Mode of Action
It’s known that this compound can form complexes with certain metals , indicating that it may interact with its targets through coordination bonds.
Biochemical Pathways
It’s known that this compound is involved in the synthesis of quinacridones , a class of compounds widely used as pigments. The synthesis process involves several steps, including condensation, oxidation, and ring-closure .
Result of Action
Given its role in the synthesis of quinacridones , it can be inferred that the compound contributes to the production of these pigments, which have important applications in the dye industry.
Action Environment
The action of 2,5-Dianilinoterephthalic acid can be influenced by various environmental factors. For instance, the compound is known to be air-sensitive and sparingly soluble in aromatic hydrocarbons but appreciably soluble in tetrahydrofuran . These properties suggest that the compound’s action, efficacy, and stability could be affected by factors such as oxygen exposure and the presence of certain solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dianilinoterephthalic acid typically involves the reaction of terephthalic acid with aniline. One common method is the condensation of diethyl succinate with aniline to form diethyl 2,5-dianilino-3,6-dihydroterephthalate, which is then oxidized to diethyl 2,5-dianilinoterephthalate. This intermediate is subsequently hydrolyzed to yield 2,5-Dianilinoterephthalic acid .
Industrial Production Methods
Industrial production of 2,5-Dianilinoterephthalic acid follows similar synthetic routes but on a larger scale. The process involves the use of acidic catalysts and controlled reaction conditions to ensure high yield and purity. The reaction is typically carried out in the presence of organic solvents such as chlorobenzene or N-methylpyrrolidone, and the product is purified through crystallization and filtration .
化学反応の分析
Types of Reactions
2,5-Dianilinoterephthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinacridones, which are valuable pigments in the dye industry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products
Quinacridones: Formed through oxidation, these compounds are used as pigments.
Substituted Derivatives: Various functionalized derivatives can be synthesized through substitution reactions.
類似化合物との比較
Similar Compounds
2,5-Dianilinoterephthalate: A closely related compound with similar chemical properties.
2,5-Bis(phenylamino)terephthalic acid: Another derivative with comparable reactivity and applications.
Uniqueness
2,5-Dianilinoterephthalic acid is unique due to its specific arrangement of aniline groups on the terephthalic acid core. This structure imparts distinct electronic and optical properties, making it valuable in the development of advanced materials and organic electronics .
特性
IUPAC Name |
2,5-dianilinoterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19(24)15-12-18(22-14-9-5-2-6-10-14)16(20(25)26)11-17(15)21-13-7-3-1-4-8-13/h1-12,21-22H,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQZWNLKRBUEKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064948 | |
| Record name | 2,5-Dianilinoterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10109-95-2 | |
| Record name | 2,5-Dianilinoterephthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10109-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenedicarboxylic acid, 2,5-bis(phenylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010109952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenedicarboxylic acid, 2,5-bis(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dianilinoterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dianilinoterephthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-Dianilinoterephthalic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2QSS4HZP2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,5-dianilinoterephthalic acid in coordination chemistry?
A: 2,5-Dianilinoterephthalic acid acts as a bridging ligand in the formation of binuclear metal complexes. [, ] This is demonstrated by its reaction with molybdenum and tungsten precursors, yielding complexes where two metal centers are linked by the dicarboxylate groups of the 2,5-dianilinoterephthalic acid. [] This bridging ability makes it a valuable building block for studying electronic communication between metal centers.
Q2: How does the structure of 2,5-dianilinoterephthalic acid influence its coordination behavior and the electronic properties of the resulting complexes?
A: The presence of two carboxylate groups at the 1,4 positions of the phenyl ring in 2,5-dianilinoterephthalic acid allows it to act as a bridging ligand, coordinating to two metal centers simultaneously. [, ] Density functional theory calculations suggest that the bridging ligand adopts a planar conformation in these complexes. [] This planar conformation, along with the conjugated pi system of the ligand, facilitates electronic communication between the two coordinated metal centers. [] This electronic coupling is evident in the electrochemical behavior of the complexes, where the extent of delocalization of the oxidized state depends on the identity of the metal center. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





